

In-depth Technical Guide: The Target Protein Interaction of DS21360717

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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657

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Notice: Comprehensive searches for the identifier "**DS21360717**" have not yielded specific information regarding a target protein, mechanism of action, or any associated quantitative data. The identifier may be internal, proprietary, or not yet publicly disclosed.

This guide is structured to serve as a template for the analysis of a novel small molecule inhibitor, outlining the necessary components for a thorough understanding of its interaction with a target protein. Once information regarding **DS21360717** becomes available, this framework can be populated with the relevant data.

Executive Summary

This section would typically provide a high-level overview of **DS21360717**, its target protein, the therapeutic rationale for their interaction, and a summary of key findings related to its binding affinity, potency, and mechanism of action.

Introduction to the Target Protein

A detailed description of the target protein would be provided here, including its family, function, and role in disease pathology. This section would also discuss the rationale for targeting this protein for therapeutic intervention.

Binding Characteristics of DS21360717

This section would focus on the quantitative aspects of the interaction between **DS21360717** and its target protein.

Table 1: Binding Affinity and Kinetics of **DS21360717**

Parameter	Value	Experimental Method
Kd (nM)	Data not available	Surface Plasmon Resonance (SPR)
kon (M-1s-1)	Data not available	Surface Plasmon Resonance (SPR)
koff (s-1)	Data not available	Surface Plasmon Resonance (SPR)
IC50 (nM)	Data not available	Competitive Binding Assay

In Vitro Efficacy and Potency

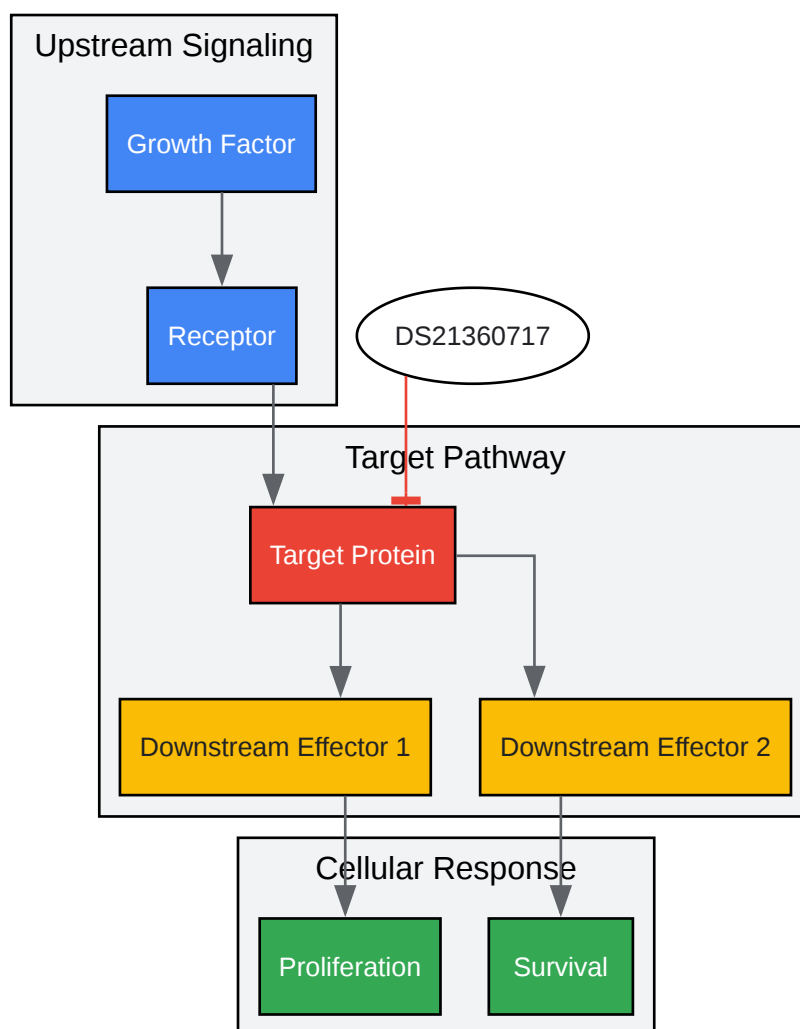
This section would detail the functional consequences of **DS21360717** binding to its target protein in cellular assays.

Table 2: Functional Potency of **DS21360717** in Cellular Assays

Assay Type	Cell Line	Parameter	Value (nM)
Enzymatic Activity	Relevant cell line	IC50	Data not available
Signaling Pathway	Relevant cell line	EC50	Data not available
Cell Proliferation	Cancer cell line	GI50	Data not available

Signaling Pathway Modulation

Here, the impact of **DS21360717** on the downstream signaling pathways regulated by the target protein would be elucidated.



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Caption: Hypothetical signaling pathway inhibited by **DS21360717**.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize the interaction of **DS21360717** with its target.

Surface Plasmon Resonance (SPR)

- Objective: To determine the binding affinity and kinetics (K_d , k_{on} , k_{off}) of **DS21360717** to its target protein.

- Instrumentation: e.g., Biacore T200 (Cytiva)
- Immobilization: The purified target protein would be immobilized on a CM5 sensor chip via amine coupling.
- Analyte: A concentration series of **DS21360717** would be flowed over the chip surface.
- Data Analysis: The resulting sensorgrams would be fit to a 1:1 Langmuir binding model to calculate the kinetic parameters.



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vitro Kinase Assay (Example)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **DS21360717** against its target kinase.
- Assay Principle: A luminescent kinase assay (e.g., ADP-Glo™, Promega) would be used to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Procedure:
 - The target kinase and its substrate would be incubated with a serial dilution of **DS21360717**.
 - ATP would be added to initiate the kinase reaction.
 - After incubation, ADP-Glo™ Reagent would be added to terminate the kinase reaction and deplete the remaining ATP.
 - Kinase Detection Reagent would be added to convert ADP to ATP, and the newly synthesized ATP would be measured using a luciferase/luciferin reaction.

- **Data Analysis:** The luminescence signal would be plotted against the logarithm of the inhibitor concentration, and the data would be fitted to a four-parameter logistic model to determine the IC50.

Conclusion

This concluding section would summarize the key findings regarding the interaction of **DS21360717** with its target protein and discuss the potential therapeutic implications and future directions for research and development.

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